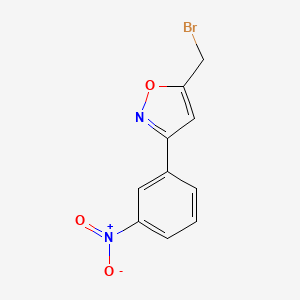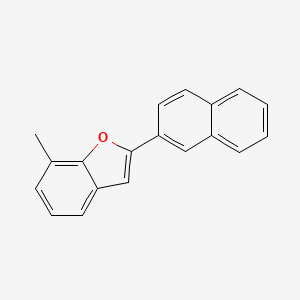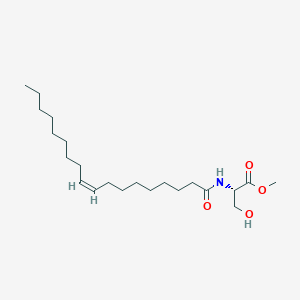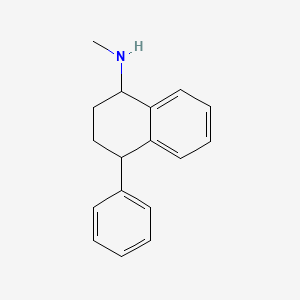
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine is a deuterated derivative of 4-chloro-6-methyl-2-methylpyrimidine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-2-(methyl-d3)-pyrimidine typically involves the deuteration of 4-chloro-6-methyl-2-methylpyrimidine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, the reaction can be carried out in the presence of a deuterated solvent such as deuterated chloroform or deuterated methanol, with a deuterium source like deuterium gas or deuterated water.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity. The process typically includes steps such as purification through distillation or crystallization to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-6-methyl-2-(methyl-d3)-pyrimidine, 4-thio-6-methyl-2-(methyl-d3)-pyrimidine, and 4-alkoxy-6-methyl-2-(methyl-d3)-pyrimidine.
Oxidation Reactions: Products include this compound-5-carboxylic acid.
Reduction Reactions: Products include 4-chloro-6-methyl-2-(methyl-d3)-dihydropyrimidine.
科学的研究の応用
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving pyrimidine derivatives.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro-6-methyl-2-(methyl-d3)-pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound, potentially leading to improved drug properties.
類似化合物との比較
Similar Compounds
4-Chloro-6-methyl-2-methylpyrimidine: The non-deuterated form of the compound.
4-Chloro-6-methyl-2-ethylpyrimidine: A similar compound with an ethyl group instead of a methyl group.
4-Chloro-6-methyl-2-(methyl-d2)-pyrimidine: A partially deuterated derivative.
Uniqueness
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine is unique due to the presence of three deuterium atoms, which can significantly alter its chemical and physical properties compared to its non-deuterated and partially deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required.
特性
CAS番号 |
1185309-13-0 |
|---|---|
分子式 |
C6H7ClN2 |
分子量 |
145.60 g/mol |
IUPAC名 |
4-chloro-6-methyl-2-(trideuteriomethyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3/i2D3 |
InChIキー |
GSXFOGXQLRLSKK-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=NC(=CC(=N1)Cl)C |
正規SMILES |
CC1=CC(=NC(=N1)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)
![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)

![alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide](/img/structure/B12085092.png)



![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)



![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)
